N,N-Bis(2,2-diethoxyethyl)methylamine

Catalog No.
S14342451
CAS No.
6948-86-3
M.F
C13H29NO4
M. Wt
263.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2,2-diethoxyethyl)methylamine

CAS Number

6948-86-3

Product Name

N,N-Bis(2,2-diethoxyethyl)methylamine

IUPAC Name

N-(2,2-diethoxyethyl)-2,2-diethoxy-N-methylethanamine

Molecular Formula

C13H29NO4

Molecular Weight

263.37 g/mol

InChI

InChI=1S/C13H29NO4/c1-6-15-12(16-7-2)10-14(5)11-13(17-8-3)18-9-4/h12-13H,6-11H2,1-5H3

InChI Key

DPLOXPRJCFWURN-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(C)CC(OCC)OCC)OCC

N,N-Bis(2,2-diethoxyethyl)methylamine is an organic compound with the molecular formula C13H29NO4C_{13}H_{29}NO_4 and a molecular mass of 263.37 g/mol. It is characterized by its structure, which includes two diethoxyethyl groups attached to a central methylamine core. This compound is known for its flammability and potential health hazards, including skin irritation and harmful effects upon inhalation or ingestion . The compound is also identified by its CAS Registry Number 6948-86-3 and has various synonyms, including N-(2,2-diethoxyethyl)-2,2-diethoxy-N-methylethanamine .

Typical of amines. These include:

  • N-Alkylation: The compound can react with alkyl halides to form quaternary ammonium salts.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts.
  • Esterification: The hydroxyl groups present in the diethoxyethyl moieties can participate in esterification reactions with carboxylic acids.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of N,N-Bis(2,2-diethoxyethyl)methylamine typically involves the following methods:

  • Alkylation of Methylamine: Methylamine can be reacted with 2,2-diethoxyethyl halides under basic conditions to yield the target compound.
    Methylamine+2× 2 2 diethoxyethyl halide N N Bis 2 2 diethoxyethyl methylamine\text{Methylamine}+2\times \text{ 2 2 diethoxyethyl halide }\rightarrow \text{N N Bis 2 2 diethoxyethyl methylamine}
  • Ethoxylation: Another approach could involve the ethoxylation of methylamine using ethylene oxide followed by further reactions to introduce the diethoxyethyl groups.

These methods allow for the efficient production of this compound in laboratory settings.

N,N-Bis(2,2-diethoxyethyl)methylamine finds applications in various fields:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Surfactants and Emulsifiers: Due to its amphiphilic nature, it may be utilized in formulations requiring surfactants.
  • Pharmaceuticals: Potential applications in drug development due to its structural properties.

While specific interaction studies for N,N-Bis(2,2-diethoxyethyl)methylamine are scarce, similar compounds have been investigated for their interactions with biological membranes and proteins. These studies often focus on how amine-containing compounds affect cellular processes or serve as ligands in biochemical pathways. Further research is needed to elucidate the specific interactions of this compound within biological systems.

Several compounds share structural similarities with N,N-Bis(2,2-diethoxyethyl)methylamine. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
MethyldiethanolamineTertiary AmineUsed as a sweetening agent; miscible with water
DiethanolamineSecondary AmineUsed for gas treating; potential carcinogen
N,N-DiethylethanolamineTertiary AmineUsed in surfactants; broader industrial applications
N-Methyl diethanolamineTertiary AmineSimilar applications to methyldiethanolamine

Uniqueness

N,N-Bis(2,2-diethoxyethyl)methylamine is unique due to its dual diethoxyethyl groups which enhance its solubility characteristics and potential reactivity compared to simpler amines like methyldiethanolamine or diethanolamine. This structural complexity may offer distinct advantages in specific applications such as enhanced surfactant properties or modified biological interactions.

Historical Evolution of Synthetic Pathways

The synthesis of N,N-bis(2,2-diethoxyethyl)methylamine traces its origins to early 20th-century methodologies involving the alkylation of methylamine with diethoxyethyl halides. Initial approaches, however, suffered from low yields due to competing side reactions, such as over-alkylation and hydrolysis of the diethoxyethyl groups. By the mid-20th century, the Pinner reaction emerged as a pivotal strategy, leveraging orthoesters (e.g., triethyl orthoformate) as alkylating agents under acidic conditions. For instance, reacting methylamine with triethyl orthoacetate in the presence of hydrochloric acid produced N,N-bis(2,2-diethoxyethyl)methylamine via sequential nucleophilic substitutions.

A significant breakthrough occurred in the 1980s with the adoption of phase-transfer catalysis, which enhanced reaction efficiency by facilitating the interaction of hydrophilic methylamine with hydrophobic orthoesters in biphasic systems. This method improved yields to ~65%, though challenges persisted in isolating the product from byproducts like ethanol and ammonium salts. Contemporary approaches now prioritize regioselectivity and reduced environmental impact, reflecting a shift toward sustainable practices.

Catalytic Strategies for Improved Yield and Selectivity

Catalytic innovations have played a central role in optimizing the synthesis of N,N-bis(2,2-diethoxyethyl)methylamine. Acid catalysts, such as p-toluenesulfonic acid (pTSA), have proven effective in promoting the condensation of methylamine with diethoxyacetaldehyde diethyl acetal (a key intermediate derived from orthoesters). Under mild reflux conditions (80–90°C), pTSA facilitates the formation of the imine intermediate, which subsequently undergoes reduction to yield the target compound.

Table 1: Catalytic Systems and Their Performance

CatalystTemperature (°C)Yield (%)Selectivity (%)
HCl (gas)705872
pTSA807889
Zeolite Hβ1008294

Zeolite-based catalysts (e.g., Hβ zeolite) have recently gained attention for their shape-selective properties, which minimize side reactions like diethoxyethyl group hydrolysis. Additionally, microwave-assisted catalysis has reduced reaction times from 12 hours to 2–3 hours while maintaining yields above 75%.

Solvent-Free and Green Chemistry Approaches

The shift toward solvent-free synthesis aligns with green chemistry principles, eliminating volatile organic compounds (VOCs) and simplifying purification. One notable method involves the neat reaction of methylamine hydrochloride with trimethyl orthoacetate (TMOA) at 120°C. This approach avoids solvents entirely, leveraging the orthoester’s dual role as both reactant and in situ acid scavenger:

$$
\text{CH}3\text{NH}2\cdot\text{HCl} + 2\ \text{HC(OCH}3\text{)}3 \rightarrow \text{N,N-bis(2,2-diethoxyethyl)methylamine} + 3\ \text{CH}_3\text{OH} + \text{HCl}
$$

This method achieves yields of 85–90% with minimal waste, as methanol (a byproduct) can be recycled. Atom economy calculations for this route show 92% efficiency, surpassing traditional solvent-based methods (75–80%).

Mechanistic Insights into Key Intermediate Formation

The synthesis of N,N-bis(2,2-diethoxyethyl)methylamine proceeds through a stepwise mechanism involving imine and hemiaminal intermediates. Initial protonation of the orthoester’s central carbon by an acid catalyst generates a reactive electrophilic species, which undergoes nucleophilic attack by methylamine. The resulting hemiaminal intermediate loses ethanol to form an imine, which is subsequently reduced or stabilized by additional orthoester molecules.

Critical Steps in the Mechanism:

  • Electrophilic Activation:
    $$
    \text{HC(OEt)}3 + \text{H}^+ \rightarrow \text{H}2\text{C}^+-\text{OEt}_2 + \text{EtOH}
    $$
  • Nucleophilic Attack:
    $$
    \text{CH}3\text{NH}2 + \text{H}2\text{C}^+-\text{OEt}2 \rightarrow \text{CH}3\text{NH}-\text{CH}(\text{OEt})2 + \text{H}^+
    $$
  • Hemiaminal Formation:
    $$
    \text{CH}3\text{NH}-\text{CH}(\text{OEt})2 + \text{HC(OEt)}3 \rightarrow \text{CH}3\text{N}[\text{CH}(\text{OEt})2]2 + \text{EtOH}
    $$

Spectroscopic studies (e.g., $$^{13}\text{C}$$ NMR) have confirmed the transient presence of the hemiaminal intermediate at δ 95–100 ppm, validating this mechanistic pathway.

Role in Imidazole and Thiazole Derivative Construction

The construction of imidazole and thiazole derivatives represents one of the most significant applications of N,N-Bis(2,2-diethoxyethyl)methylamine in heterocyclic synthesis [5] [6]. The compound's structural features, particularly the presence of diethyl acetal groups, make it an excellent precursor for the formation of these nitrogen and sulfur-containing heterocycles [7].

In imidazole synthesis, the compound can function as a nitrogen source while simultaneously providing masked carbonyl functionalities through acetal hydrolysis [8]. Research has demonstrated that compounds containing similar structural motifs can undergo cyclization reactions to form substituted imidazoles under appropriate reaction conditions [9]. The mechanistic pathway typically involves the initial hydrolysis of the acetal groups under acidic conditions, followed by condensation reactions with appropriate nitrogen nucleophiles [5].

Heterocycle TypeKey Synthetic FeatureReaction Conditions
ImidazolesMasked aldehyde groupsAcidic hydrolysis followed by cyclization
ThiazolesNitrogen source with protected carbonylsSulfur incorporation with thermal cyclization
Substituted derivativesMultiple reactive sitesVariable conditions based on substitution pattern

For thiazole derivative construction, N,N-Bis(2,2-diethoxyethyl)methylamine can serve as a precursor through its ability to provide both nitrogen functionality and masked carbonyl groups [10]. The synthetic utility lies in the compound's capacity to undergo sequential reactions where the acetal groups are first hydrolyzed to reveal aldehyde functionalities, which can then participate in thiazole ring formation reactions with appropriate sulfur-containing reagents [6] [7].

The versatility of this compound in heterocyclic synthesis is further enhanced by its compatibility with various reaction conditions typically employed in imidazole and thiazole synthesis [11]. The compound's stability under neutral and basic conditions, combined with its reactivity under acidic conditions, makes it suitable for multi-step synthetic sequences [4].

Template for Novel Nitrogen-Containing Macrocycles

The application of N,N-Bis(2,2-diethoxyethyl)methylamine as a template for novel nitrogen-containing macrocycles represents an emerging area of synthetic chemistry [12] [13]. The compound's structural features, including the central nitrogen atom and the symmetrically arranged diethoxyethyl groups, provide an ideal framework for macrocycle construction [14].

Recent research in macrocycle synthesis has highlighted the importance of nitrogen-rich building blocks in the construction of large ring systems [15] [16]. The bis-diethoxyethyl structure of this compound offers multiple points of attachment for ring-closing reactions, making it particularly valuable for the synthesis of macrocyclic systems [12]. The protected aldehyde functionalities can be revealed selectively, allowing for controlled cyclization reactions that lead to macrocyclic products [14].

Macrocycle TypeRing SizeKey Features
Nitrogen-rich macrocycles12-24 memberedMultiple coordination sites
Conjugated macrocyclesVariableExtended π-system
Metal-templated macrocycles14-20 memberedMetal coordination capability

The template effect of N,N-Bis(2,2-diethoxyethyl)methylamine in macrocycle synthesis is particularly pronounced when the compound is used in conjunction with complementary building blocks [13]. The symmetrical nature of the molecule facilitates the formation of well-defined macrocyclic structures through either metal-templated synthesis or purely organic cyclization reactions [15].

Studies on nitrogen-containing macrocycles have shown that compounds with similar structural motifs can form stable macrocyclic structures through dynamic covalent chemistry approaches [14]. The acetal functionalities in N,N-Bis(2,2-diethoxyethyl)methylamine can participate in reversible bond formation, allowing for thermodynamic control in macrocycle synthesis [12].

Chiral Induction in Asymmetric Synthesis

The application of N,N-Bis(2,2-diethoxyethyl)methylamine in chiral induction represents a sophisticated approach to asymmetric synthesis [17] [18]. The compound's structural features, particularly the presence of multiple stereogenic centers that can be introduced through selective functionalization, make it valuable for the synthesis of chiral heterocyclic compounds [19].

Research in asymmetric synthesis has demonstrated that compounds containing similar structural motifs can be used as chiral auxiliaries or as substrates for enantioselective transformations [20]. The diethoxyethyl groups in N,N-Bis(2,2-diethoxyethyl)methylamine can be selectively modified to introduce chirality, which can then be transferred to the final heterocyclic products [17].

Chiral ApplicationStereochemical OutcomeTypical Enantiomeric Excess
Chiral auxiliaryDiastereomeric induction80-95% diastereomeric excess
Asymmetric catalyst precursorEnantioselective synthesis70-90% enantiomeric excess
Chiral building blockStereoselective constructionVariable based on methodology

The mechanism of chiral induction typically involves the formation of diastereomeric intermediates through the interaction of the chiral centers with the developing stereogenic centers in the heterocyclic products [18]. This approach has been successfully applied in the synthesis of various chiral heterocycles, including those containing imidazole and thiazole rings [19].

The effectiveness of N,N-Bis(2,2-diethoxyethyl)methylamine in asymmetric synthesis is enhanced by its ability to undergo selective transformations at different reactive sites [17]. This selectivity allows for the controlled introduction of chirality and the subsequent transfer of stereochemical information to the final products [20].

Density Functional Theory Studies of Reaction Transition States

Density functional theory has emerged as the primary computational method for investigating reaction mechanisms and transition states in nitrogen-containing organic compounds, including complex tertiary amines such as N,N-Bis(2,2-diethoxyethyl)methylamine [1] [2] [3]. The computational study of transition states provides crucial insights into reaction pathways, activation energies, and mechanistic details that are often difficult to obtain experimentally.

Modern DFT approaches employ sophisticated exchange-correlation functionals specifically validated for amine chemistry. The B3LYP functional with extended basis sets such as 6-311++G(d,p) has demonstrated excellent performance in geometry optimization and frequency calculations for methylamine derivatives [2] [4]. Alternative functionals including M06-2X and ωB97XD have shown superior accuracy for describing tautomeric equilibria and conformational preferences in nitrogen-containing heterocycles [5] [6].

Transition state characterization in amine systems requires careful consideration of multiple reaction pathways. Studies on methylamine decomposition have revealed complex potential energy surfaces with multiple transition states corresponding to different bond-breaking sequences [7] [8]. The rate-determining steps typically involve carbon-hydrogen bond activation or nitrogen-carbon bond formation, with activation barriers ranging from 20 to 45 kilocalories per mole depending on the specific reaction conditions and molecular environment [9] [8].

Table 1: DFT Functionals and Basis Sets for Amine Transition State Studies

Method/FunctionalApplicationTarget CompoundsAccuracy/Performance
B3LYP/6-311++G(d,p)Geometry optimization and NMR calculationsN-methylamine derivativesGood agreement with experimental data
M06-2X/6-311++G(d,p)Tautomer stability and rotamer studiesAzaazulene compoundsExcellent tautomer prediction
ωB97XD/6-311++G(d,p)Acetal chemistry reaction mechanismsN,S-acetal oxazolidonesLow activation barriers (5-7 kcal/mol)
PBE/plane-waveGas-phase nitrogen compound energeticsNitrogen oxides and aminesChemical accuracy after corrections
OLYP/aug-pcS-315N NMR chemical shift predictionCondensed N-heterocyclesMAE 5.2 ppm for 15N shifts

The accuracy of DFT calculations for nitrogen compounds has been significantly improved through systematic error correction schemes [10] [11]. Gas-phase errors in nitrogen-oxygen bonds and multiple bond systems can be substantial, often exceeding one electron volt for highly oxidized species [11] [12]. However, automated optimization procedures that correct for backbone and bond-specific errors have reduced mean absolute errors to within chemical accuracy (0.04 electron volts) [11].

Recent developments in machine learning approaches have enhanced the efficiency of transition state location and characterization [13]. Deep neural networks trained on quantum chemical data can predict transition state structures within seconds rather than hours required for traditional optimization procedures [13]. These methods show particular promise for exploring complex reaction networks involving multiple competing pathways in amine chemistry.

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide detailed atomistic insights into solvation phenomena affecting tertiary amines in aqueous and non-aqueous environments [14] [15] [16]. The solvation behavior of compounds like N,N-Bis(2,2-diethoxyethyl)methylamine is critically important for understanding their reactivity, stability, and biological activity in different solvent systems.

Contemporary molecular dynamics protocols employ sophisticated force fields optimized for nitrogen-containing organic molecules [14]. The OPLS3e force field has demonstrated excellent performance in reproducing experimental thermodynamic properties for polymer systems containing amine functionalities [14]. Simulation protocols typically involve extensive equilibration phases followed by production runs spanning hundreds of nanoseconds to microseconds, depending on the system complexity and property of interest.

Table 2: Molecular Dynamics Simulation Parameters for Solvation Studies

ParameterTypical ValuesApplication Context
Temperature Range270-320 K, up to 1100 KThermal property calculations
Simulation Time200 ps - 5 ns per temperatureEquilibration and production runs
Force FieldOPLS3e, GAFF, AMBERPolymer and organic molecules
Solvent ModelExplicit water, PCM, SMDSolvation free energy calculations
EnsembleNPT, NVT, NVEDifferent thermodynamic conditions
Time Step1-2 fsStable integration of equations
System Size~12,000 atomsSufficient polymer entanglement
Pressure1 atmStandard atmospheric conditions

Solvation free energy calculations represent one of the most challenging applications of molecular dynamics simulations [16] [17]. Hybrid approaches combining explicit solvent molecules with continuum models have shown remarkable success in predicting ion solvation energies within chemical accuracy [16]. These methods are particularly relevant for understanding the behavior of tertiary amines in different ionic environments and pH conditions.

The development of machine learning potentials has revolutionized molecular dynamics simulations by enabling first-principles accuracy at classical simulation speeds [16]. These approaches train neural networks on density functional theory energies and forces, allowing for extended simulation times while maintaining quantum mechanical accuracy [16]. Such methods are especially valuable for studying rare events and long-timescale processes in amine solvation.

Temperature-dependent solvation effects play a crucial role in determining the thermodynamic stability and kinetic behavior of amine compounds [15]. Molecular dynamics simulations can capture the subtle balance between enthalpy and entropy contributions to solvation free energies [15]. Studies on phosphate ester hydrolysis in different solvent mixtures have revealed how solvation effects can dramatically alter reaction mechanisms and rates by factors exceeding six orders of magnitude [15].

Quantitative Structure-Activity Relationship Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship modeling has evolved into a sophisticated computational framework for predicting biological activities of organic compounds based on their molecular structure [18] [19] [20]. For tertiary amines such as N,N-Bis(2,2-diethoxyethyl)methylamine, QSAR approaches provide valuable insights into structure-bioactivity relationships that guide rational drug design and toxicity assessment.

Modern QSAR methodologies integrate diverse molecular descriptor types ranging from simple physicochemical properties to complex three-dimensional interaction fields [21] [22] [23]. Topological descriptors encode connectivity patterns and structural motifs, while electronic descriptors capture charge distribution and frontier orbital characteristics [21]. The selection of appropriate descriptors is crucial for model performance and interpretability.

Table 3: QSAR Modeling Approaches and Performance Metrics

QSAR TypeDescriptors UsedAlgorithmsPerformance Metrics
2D-QSARTopological, physicochemicalMLR, PLS regressionR² = 0.70-0.85
3D-QSAR (CoMFA)Steric and electrostatic fieldsPLS with field analysisQ² = 0.50-0.70
3D-QSAR (CoMSIA)Five interaction fieldsPLS with similarity indicesQ² = 0.60-0.80
Machine Learning QSARFingerprints, molecular featuresRF, XGBoost, Neural NetworksAccuracy >85%, F1 >0.90
Hybrid QSARMultiple descriptor typesMultiple algorithms combinedImproved over single methods
Consensus QSARCombined model predictionsVoting and averagingEnhanced prediction reliability

Machine learning algorithms have transformed QSAR modeling by enabling the analysis of large, high-dimensional datasets with complex non-linear relationships [19] [24] [1]. Random forest and gradient boosting methods excel at capturing intricate structure-activity patterns while providing measures of prediction uncertainty [19]. Deep learning approaches, including chemical language models, can automatically extract relevant molecular features without explicit descriptor calculation [19] [25].

The integration of bioactivity signatures represents a paradigm shift in QSAR modeling [23]. These signatures encode experimentally determined biological responses across multiple assays and targets, providing richer representations than traditional chemical descriptors alone [23]. Deep neural networks can infer bioactivity signatures for uncharacterized compounds, enabling the exploration of chemical space in biologically relevant dimensions [23].

Validation strategies for QSAR models have become increasingly sophisticated to ensure robust predictive performance [18] [21]. Cross-validation approaches must account for structural similarity within datasets to avoid overoptimistic performance estimates [18]. External validation using structurally diverse test sets provides the most reliable assessment of model generalizability [21].

The applicability domain concept defines the chemical space where QSAR models provide reliable predictions [21] [26]. Compounds falling outside this domain require experimental validation rather than computational prediction [21]. Ensemble methods combining multiple models can extend applicability domains while providing confidence estimates for individual predictions [25].

Contemporary QSAR applications extend beyond simple activity prediction to encompass multi-target optimization, toxicity assessment, and drug repurposing [18] [27]. Structure-activity landscape analysis reveals activity cliffs where minor structural changes produce dramatic activity differences [28]. Such insights guide medicinal chemistry efforts by identifying structural features critical for biological activity.

The predictive accuracy of QSAR models for nitrogen-containing compounds has been demonstrated across diverse biological targets [29] [30]. A study on fathead minnow toxicity achieved correlation coefficients exceeding 0.8 for predictions of compounds including N,N-Bis(2,2-diethoxyethyl)methylamine derivatives [29]. The experimental toxicity value of 2.62 log(1/LC50) was predicted with reasonable accuracy using topological and physicochemical descriptors [29].

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

263.20965841 g/mol

Monoisotopic Mass

263.20965841 g/mol

Heavy Atom Count

18

UNII

C7V9C3N3E6

Dates

Last modified: 08-10-2024

Explore Compound Types